molecular formula C12H23FO2 B3344029 12-Fluorododecanoic acid CAS No. 593-11-3

12-Fluorododecanoic acid

Cat. No.: B3344029
CAS No.: 593-11-3
M. Wt: 218.31 g/mol
InChI Key: ZEDMVKOURHPQLY-UHFFFAOYSA-N
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Description

12-Fluorododecanoic acid is a fluorinated fatty acid with the molecular formula C12H23FO2 It is characterized by the presence of a fluorine atom at the 12th position of the dodecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Fluorododecanoic acid typically involves the fluorination of dodecanoic acid. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure regioselectivity and to avoid over-fluorination.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as electrochemical fluorination or the use of specialized fluorinating reagents. These methods are designed to maximize yield and purity while minimizing the production of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions: 12-Fluorododecanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

12-Fluorododecanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological membranes and enzyme activity due to the presence of the fluorine atom.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 12-Fluorododecanoic acid involves its interaction with biological molecules. The presence of the fluorine atom can influence the compound’s lipophilicity, membrane permeability, and interaction with enzymes. Fluorinated fatty acids are known to affect metabolic pathways and enzyme activities, potentially leading to altered cellular functions.

Comparison with Similar Compounds

    12-Bromododecanoic acid: Similar in structure but contains a bromine atom instead of fluorine.

    12-Hydroxydodecanoic acid: Contains a hydroxyl group at the 12th position instead of a fluorine atom.

    Dodecanoic acid: The non-fluorinated parent compound.

Uniqueness: 12-Fluorododecanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

12-fluorododecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23FO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDMVKOURHPQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208020
Record name Dodecanoic acid, 12-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-11-3
Record name 12-Fluorododecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanoic acid, 12-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-Fluorododecanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8B3FGK6K3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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